

DH376: A Technical Guide to a Potent Diacylglycerol Lipase Inhibitor

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Compound of Interest

Compound Name: DH376

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Abstract

DH376 is a potent, irreversible inhibitor of diacylglycerol lipases α (DAGL α) and β (DAGL β), key enzymes in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a member of the triazole urea class of inhibitors, **DH376** covalently modifies the catalytic serine residue of these enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **DH376**. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

DH376 is a synthetic organic compound belonging to the class of triazole ureas.^{[1][2]} Its chemical structure features a 2,4-substituted triazole urea with a biphenylmethanol group and a chiral ether substituent on the 5-position of the piperidine ring.^[1] This specific stereochemistry contributes to its high potency.

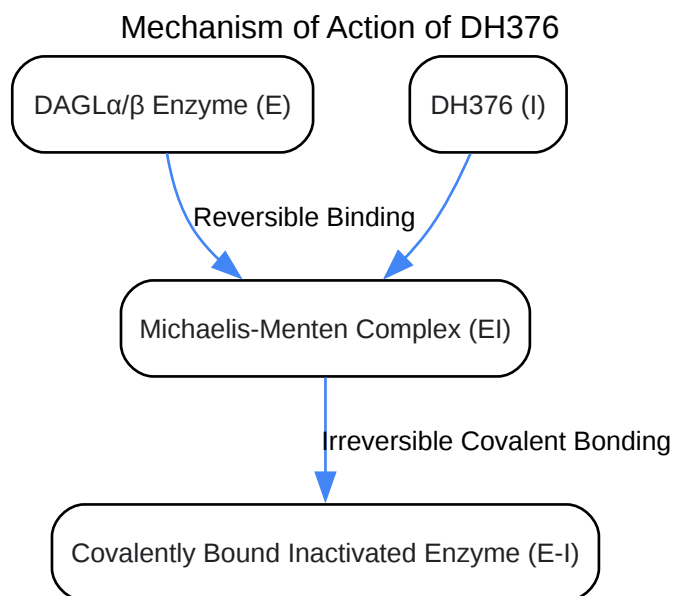
Table 1: Physicochemical Properties of **DH376**

Property	Value	Source
Molecular Formula	C31H28F2N4O3	[3]
Molecular Weight	542.21 g/mol	[4]
XLogP	6.16	[4]
Hydrogen Bond Acceptors	6	[4]
Hydrogen Bond Donors	1	[4]
Rotatable Bonds	9	[4]
Topological Polar Surface Area	80.48 Å ²	[4]
CAS Number	1848233-57-7	[5]

Mechanism of Action

DH376 acts as an irreversible, mechanism-based inhibitor of DAGL α and DAGL β .^{[2][6][7]} The inhibition mechanism involves the formation of a stable carbamate adduct with the catalytic serine residue in the active site of the enzyme, leading to the expulsion of a triazole moiety as a leaving group.^{[6][7]} This covalent modification results in the irreversible inactivation of the enzyme.

The following diagram illustrates the proposed mechanism of action:



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Caption: Covalent inhibition of DAGL by **DH376**.

Biological Activity and Quantitative Data

DH376 is a highly potent inhibitor of both human DAGL α and mouse DAGL β .^[8] Its inhibitory activity has been characterized using various biochemical assays.

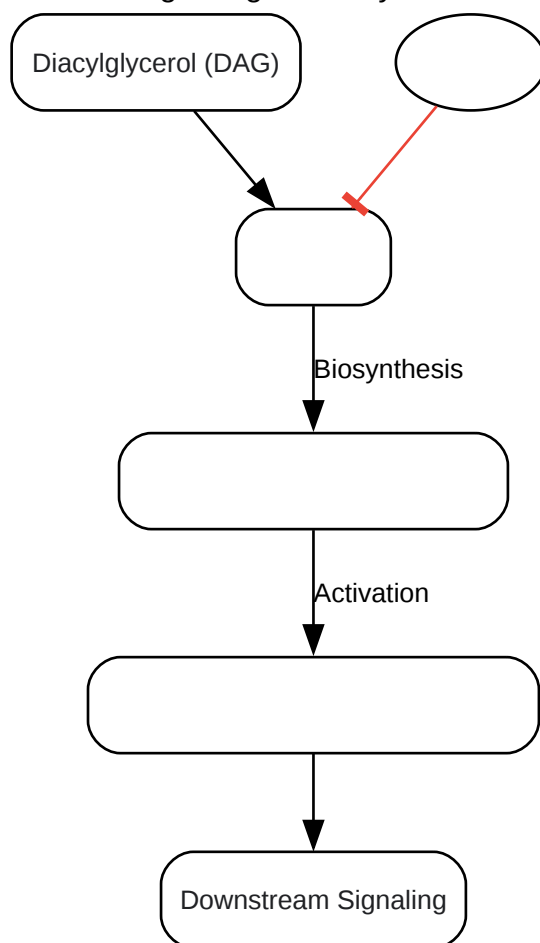
Table 2: In Vitro Inhibitory Activity of **DH376**

Target	Assay Type	Value	Confidence Interval (95%)	Reference
Recombinant Human DAGL α	IC50	6 nM	5–9 nM	[8][9]
Mouse DAGL β	IC50	3-8 nM	-	[8]
ABHD6	pIC50	8.6	-	[5]
DAGL α	pIC50	8.9	-	[5]

In vivo studies in mice have demonstrated that **DH376** is CNS-active and effectively reduces brain levels of 2-AG.[2][10] Administration of **DH376** has been shown to attenuate neuroinflammatory responses and reduce fasting-induced refeeding.[1][10][11]

The signaling pathway affected by **DH376** is the endocannabinoid system. By inhibiting DAGL, **DH376** reduces the production of 2-AG, a key endocannabinoid that activates cannabinoid receptors (CB1 and CB2).

Endocannabinoid Signaling Pathway Inhibition by DH376

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Caption: **DH376** inhibits the synthesis of 2-AG.

Experimental Protocols

In Vitro DAGL Inhibition Assay

The inhibitory potency of **DH376** against DAGL α and DAGL β was determined using a real-time, fluorescence-based natural substrate assay.[8][9]

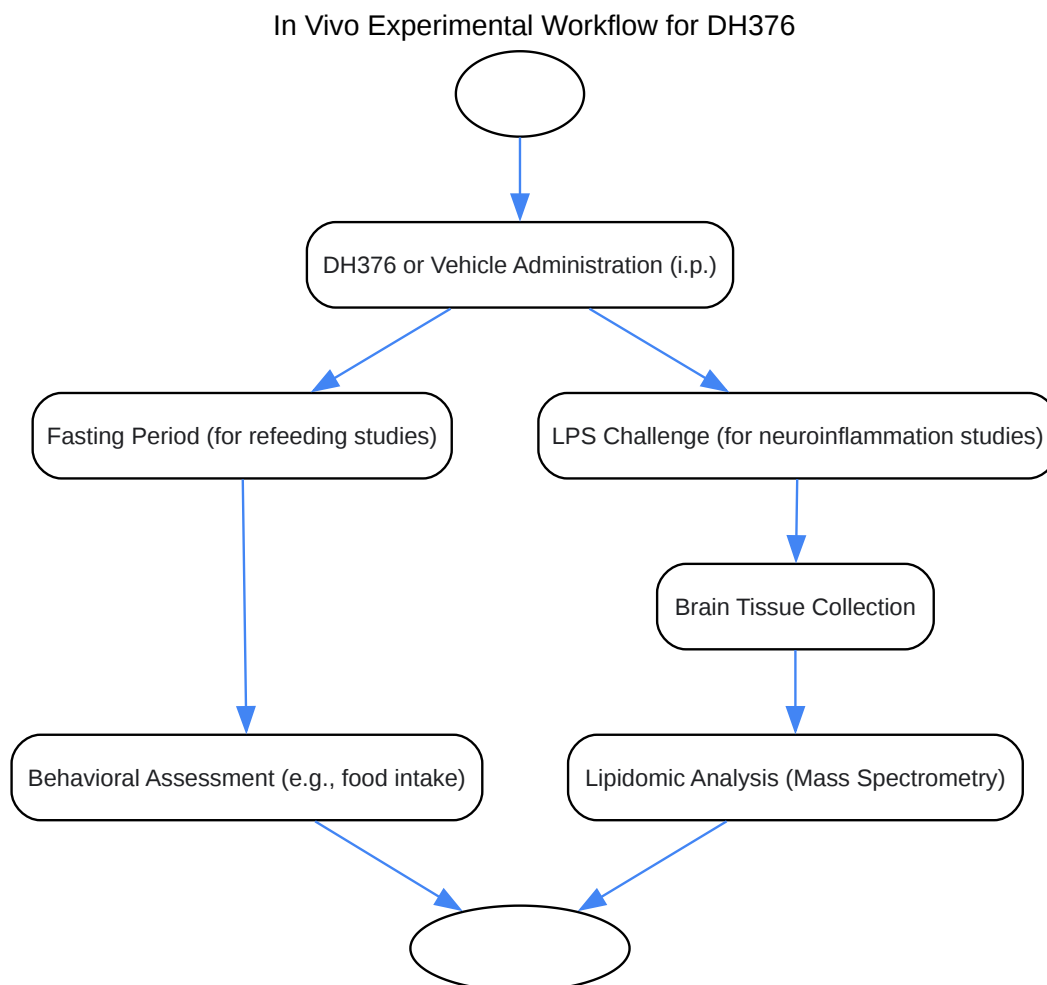
- Enzyme Source: Membrane lysates from HEK293T cells expressing recombinant human DAGL α or mouse DAGL β .[\[8\]](#)
- Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[\[8\]](#)[\[9\]](#)
- Methodology:
 - The enzyme preparation is pre-incubated with varying concentrations of **DH376**.
 - The enzymatic reaction is initiated by the addition of the SAG substrate.
 - The conversion of SAG to 2-AG is monitored in real-time by measuring a fluorescent signal.
 - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Studies in Mice

The in vivo effects of **DH376** were assessed in mice following intraperitoneal (i.p.) administration.[\[5\]](#)[\[9\]](#)

- Animal Model: Mice.
- Administration: Intraperitoneal (i.p.) injection of **DH376** (e.g., 50 mg/kg).[\[5\]](#)[\[9\]](#)
- Endpoints:
 - Measurement of 2-AG and other bioactive lipid levels in brain tissue using mass spectrometry.[\[9\]](#)
 - Assessment of fasting-induced refeeding behavior.[\[1\]](#)[\[5\]](#)
 - Evaluation of neuroinflammatory responses, for example, following lipopolysaccharide (LPS) challenge.[\[9\]](#)[\[10\]](#)

The general workflow for these in vivo experiments is depicted below:



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Caption: Workflow for in vivo studies of **DH376**.

Selectivity Profiling

The selectivity of **DH376** against other serine hydrolases in the mouse brain has been evaluated using competitive activity-based protein profiling (ABPP).[8] This technique allows for the assessment of target engagement and off-target effects in a complex biological system.

Results from these studies indicate that **DH376** has a limited off-target profile, with its primary targets being DAGL α and DAGL β .^[10] However, some cross-reactivity with α,β -hydrolase domain containing protein 6 (ABHD6) has been noted.^{[2][5]}

Synthesis

The enantioselective synthesis of **DH376** has been described in the literature and involves the creation of a chiral piperidine intermediate.^{[1][2]} Detailed synthetic schemes can be found in the supporting information of the cited publications.

Conclusion

DH376 is a valuable research tool for studying the role of the endocannabinoid system in various physiological and pathological processes. Its high potency, irreversible mechanism of action, and in vivo efficacy make it a suitable candidate for preclinical studies investigating the therapeutic potential of DAGL inhibition in neuroinflammatory disorders, metabolic diseases, and other conditions. Further research is warranted to fully elucidate its pharmacological profile and therapeutic applications.

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